molecular formula C17H14O B1670417 Dibenzylideneacetone CAS No. 538-58-9

Dibenzylideneacetone

Cat. No. B1670417
CAS RN: 538-58-9
M. Wt: 234.29 g/mol
InChI Key: WMKGGPCROCCUDY-PHEQNACWSA-N
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Description

Dibenzylideneacetone, often abbreviated as dba, is an organic compound with the formula C17H14O . It is a pale-yellow solid that is insoluble in water but soluble in ethanol .


Synthesis Analysis

The synthesis of Dibenzylideneacetone involves the aldol condensation of acetone and benzaldehyde . The reaction requires two equivalents of benzaldehyde relative to acetone in order to form the final product . The reaction is driven largely by the insolubility of Dibenzylideneacetone in the reaction solvent of ethanol and water .


Molecular Structure Analysis

The molecular structure of Dibenzylideneacetone can be viewed using Java or Javascript . The results indicate that Dibenzylideneacetone assumes a twisted cis, cis-conformation at room temperature and a near planar one at low temperature .


Chemical Reactions Analysis

Prolonged exposure to sunlight initiates [2+2] cycloadditions, converting Dibenzylideneacetone to a mixture of dimeric and trimeric cyclobutane cycloadducts .


Physical And Chemical Properties Analysis

Dibenzylideneacetone is a bright yellow solid that is insoluble in water but soluble in ethanol . It has a molar mass of 234.29 g/mol . The melting point is 110-112 °C for the trans, trans isomer .

Scientific Research Applications

1. Anti-Cancer Activity

  • DBA shows significant anti-cancer activity in various tumor cells, including mucoepidermoid carcinomas. It induces apoptosis in these cells, primarily through the inhibition of specificity protein 1 (Sp1) and the activation of apoptotic proteins like Bim and truncated Bid. This effect has been observed both in vitro and in vivo, demonstrating potential as an anticancer drug candidate (Lee et al., 2014).

  • Similarly, DBA has been found to inhibit cell growth and induce apoptosis in human oral cancer cells. The molecular mechanism involves down-regulation of Sp1 and induction of the pro-apoptotic protein Bax (Yu et al., 2013).

2. Application in Neuroscience

  • DBA derivatives have been synthesized and evaluated for their affinity towards β-amyloid (Aβ) aggregates, which are significant in Alzheimer's disease research. These derivatives show promise as β-amyloid imaging probes, which could have applications in diagnosing and studying Alzheimer's disease (Cui et al., 2011).

3. Chemical Properties and Catalysis

  • The complexes of DBA with transition metals have been extensively studied for their preparation methods, properties, and applications as reagents and catalysts. These complexes play a significant role in various chemical reactions and processes (Rubezhov, 1988).

  • DBA is also involved in the controlled release systems in material science. For instance, DBA analogs encapsulated in poly(lactic acid) membranes show potential in drug release systems and tissue engineering (Alcántara Blanco et al., 2020).

4. Anti-Malarial Properties

  • Certain dibenzylideneacetone analogues have shown promising antiplasmodial activities, potentially leading to the development of effective drugs against chloroquine-resistant malarial parasites (Aher et al., 2011).

5. Immunomodulatory Strategy

  • DBA compounds, like Tris (dibenzylideneacetone) dipalladium(Tris DBA), have been studied for their effects on chronic lymphocytic leukemia B-cells. These compounds induce apoptosis by targeting specific proteins involved in cell survival and growth, suggesting their potential as therapeutic agents for certain types of cancer (Kay et al., 2016).

6. Role in Catalysis and Synthesis

  • DBA is used as a precursor for soluble metal complexes and nanoparticles in catalysis and synthesis, with applications in various chemical reactions. The nature and purity of DBA in these processes are crucial for the efficiency and accuracy of the catalytic reactions (Zalesskiy & Ananikov, 2012).

7. Molecular Interactions and Structural Studies

  • Studies on the molecular interactions and conformations of DBA provide insights into its chemical behavior and potential applications. For example, research on the conformations of DBA using spectroscopic methods contributes to understanding its chemical properties and interactions (Tanaka et al., 1978).

8. Nonlinear Optical Properties

  • Dibenzylideneacetone derivatives have been investigated for their third-order nonlinear optical properties, showing a strong dependence on the type of substituents. These properties are significant in the field of photonics and optoelectronics (Kiran et al., 2008).

Safety And Hazards

Dibenzylideneacetone may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing .

Future Directions

Dibenzylideneacetone is used as a component in sunscreens and as a ligand in organometallic chemistry . It shows potential to be used as raw materials to develop optical frequency conversion photonic devices .

Relevant Papers An efficient and easy procedure to synthesize the pyridinyl analogues of Dibenzylideneacetone was developed by the condensation of substituted nicotinaldehyde and acetone in the presence of K2CO3 in toluene-EtOH-H2O solvent system . Another paper shows the potential of Dibenzylideneacetone derivatives to be used as raw materials to develop optical frequency conversion photonic devices .

properties

IUPAC Name

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one
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InChI

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+
Source PubChem
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InChI Key

WMKGGPCROCCUDY-PHEQNACWSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2
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Molecular Formula

C17H14O
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DSSTOX Substance ID

DTXSID0060224, DTXSID401274418
Record name 1,4-Pentadien-3-one, 1,5-diphenyl-
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Molecular Weight

234.29 g/mol
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Physical Description

Solid; [Merck Index] Yellow crystalline powder; [Acros Organics MSDS]
Record name trans,trans-Dibenzalacetone
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Product Name

Dibenzylideneacetone

CAS RN

35225-79-7, 538-58-9
Record name (1E,4E)-1,5-Diphenyl-1,4-pentadien-3-one
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Record name Dibenzalacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16,400
Citations
Y Takahashi, T Ito, S Sakai, Y Ishii - Journal of the Chemical Society D …, 1970 - pubs.rsc.org
… air in the solid state, but slowly decomposes in solution to metallic palladium and dibenzylideneacetone. The complex is slightly soluble in CH,Cl,, CHCl,, and benzene to give …
Number of citations: 64 pubs.rsc.org
RB Aher, G Wanare, N Kawathekar, RR Kumar… - Bioorganic & medicinal …, 2011 - Elsevier
… , antimalarial activity of dibenzylideneacetone derivatives has … , that is, dibenzylideneacetone derivatives were synthesized … Alterations in dibenzylideneacetone were made to study the …
Number of citations: 51 www.sciencedirect.com
AP Zani, CP Zani, ZU Din, E Rodrigues-Filho… - Antioxidants, 2023 - mdpi.com
… In the present study, we investigated the in vitro cytotoxicity of a new synthetic dibenzylideneacetone derived from 1,5-diaryl-3-oxo-1,4-pentadienyl (A3K2A3) against cervical …
Number of citations: 3 www.mdpi.com
MC Mazza, CG Pierpont - Inorganic Chemistry, 1973 - ACS Publications
The complex Pd (C17OH14) 3has been prepared and isolated as the benzene solvate. From three-dimensional X-ray data collected by the-2 scan technique the crystal and molecular …
Number of citations: 65 pubs.acs.org
AJ Kiran, K Chandrasekharan, SR Nooji… - Chemical physics, 2006 - Elsevier
We investigated the third order nonlinear optical properties of dibenzylidene acetone (1,5-diphenyl-1, 4-pentadeine-3-one) and its derivatives. The nonlinear measurements were …
Number of citations: 79 www.sciencedirect.com
AJSC Vieira - … Organic Chemistry Experiments for the Laboratory …, 2016 - books.google.com
Background Carbonyl compounds, aldehydes and ketones, have a chemical reactivity that is characterized by two main types of reaction: at the carbonyl carbon atom and at the α …
Number of citations: 4 books.google.com
P Weber, A Biafora, A Doppiu, HJ Bongard… - … Process Research & …, 2019 - ACS Publications
Commercial Pd x (dba) y from various suppliers was found to vary considerably in appearance, homogeneity, purity, and catalytic activity. The Buchwald–Hartwig amination of 4-…
Number of citations: 27 pubs.acs.org
PD Harvey, F Adar, HB Gray - Journal of the American Chemical …, 1989 - ACS Publications
The UV-visible absorption, excitation, and emission spectra of M2 (dba) 3 in 2-MeTHF at 295 and 77 K, and the resonance Raman spectra of solid M2 (dba) 3 and dba (M= Pd, Pt; dba= …
Number of citations: 49 pubs.acs.org
NSK Reddy, R Badam, R Sattibabu, M Molli… - Chemical Physics …, 2014 - Elsevier
We report here the nonlinear optical (NLO) properties of eight bis-chalcones of D-π-A-π-D type. These dibenzylideneacetone (DBA) derivatives are synthesized by Claisen–Schmidt …
Number of citations: 35 www.sciencedirect.com
T Hoshi, T Kawashima, J Okubo… - Journal of the …, 1986 - pubs.rsc.org
The uv absorption spectra of dibenzylideneacetone (DBA) have been measured in various media (cyclohexane, ethanol, ethanol–methanol, and a polyethylene matrix) at room …
Number of citations: 20 pubs.rsc.org

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